Ethyl (2E)-4,4-difluorobut-2-enoate
Description
The exact mass of the compound this compound is 150.04923582 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4,4-difluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACKTOQGRVMXIO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581629 | |
| Record name | Ethyl (2E)-4,4-difluorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-97-8, 37746-82-0 | |
| Record name | Ethyl (2E)-4,4-difluorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2E)-4,4-difluorobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 4,4-difluorobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Fluorinated Building Blocks in Organic Chemistry
These modifications are highly sought after in several industries. In medicinal chemistry, for instance, it is estimated that approximately 30% of all newly approved drugs contain at least one fluorine atom. sigmaaldrich.com Well-known pharmaceuticals like Lipitor® and Prozac® feature fluorine in their structures. sigmaaldrich.com The presence of fluorine can enhance a drug's metabolic stability, leading to a longer duration of action, and can improve its ability to bind to biological targets, thereby increasing its efficacy. youtube.comontosight.ai In fact, in some years over the last decade, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. tandfonline.comtandfonline.com
Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemistry, leading to the development of herbicides and pesticides with improved performance. sigmaaldrich.com In materials science, the unique properties of fluorinated polymers, such as polytetrafluoroethylene (Teflon), are leveraged for applications requiring high thermal stability and chemical resistance. sigmaaldrich.com The synthesis of these advanced materials and effective agrochemicals often relies on the strategic use of fluorinated building blocks. youtube.com The development of synthetic strategies that utilize fluorinated building blocks remains a dominant approach in drug discovery and other areas of chemical innovation. tandfonline.comtandfonline.com
Contextualization of α,β Unsaturated Esters As Versatile Synthons
α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond situated between the α and β carbons relative to an ester group. fiveable.me This arrangement of a conjugated π-system, which includes the double bond and the carbonyl group of the ester, imparts unique reactivity to these molecules, making them highly versatile intermediates in organic synthesis. fiveable.mersc.org
The electron-withdrawing nature of the carbonyl group makes the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. fiveable.me This reactivity is famously exploited in the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. fiveable.meresearchgate.net Furthermore, the double bond itself can undergo various transformations, including electrophilic additions and cycloaddition reactions. nih.gov The ability of α,β-unsaturated esters to participate in a wide array of reactions, such as Claisen condensations and Diels-Alder reactions, underscores their importance as building blocks for more complex molecules. fiveable.menih.gov
The stereochemistry of the double bond, designated as either (E) (trans) or (Z) (cis), can significantly influence the biological activity and the stereochemical outcome of subsequent reactions. rsc.orgnih.gov For this reason, the stereoselective synthesis of α,β-unsaturated esters is a major focus in organic chemistry. rsc.orgnih.gov These motifs are widely found in biologically active molecules, and their utility as intermediates for creating stereochemically defined products is well-established. rsc.orgnih.gov
Overview of Research Trajectories for Ethyl 2e 4,4 Difluorobut 2 Enoate
Classical Synthetic Pathways and Their Limitations
The traditional approach to synthesizing β-fluoroalkyl-acrylates, including this compound, often involves a multi-step sequence. A common classical route starts from fluoroacetic esters and proceeds through three main steps:
Claisen-type condensation: This initial step involves the condensation of a fluoroacetic ester with ethyl acetate.
Reduction: The resulting γ-fluoro-β-keto ester is then reduced.
Dehydration: The final step is the dehydration of the intermediate γ-fluoro-β-hydroxy ester to yield the target α,β-unsaturated ester.
Catalytic Transformations for C-C Bond Formation and Functionalization
To overcome the limitations of classical methods, significant research has focused on developing more efficient catalytic transformations for the synthesis of this compound. These modern approaches offer advantages in terms of selectivity, yield, and atom economy.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.
One of the most prominent methods for the stereoselective synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a suitable phosphonate precursor, such as ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate, can be employed. nih.gov The HWE reaction is renowned for its high (E)-selectivity, making it an ideal choice for obtaining the desired trans-isomer of the target molecule. wikipedia.orgconicet.gov.ar The reaction generally proceeds under mild conditions, and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. wikipedia.org
Palladium-catalyzed reactions also offer a versatile platform for the synthesis of α,β-unsaturated esters. For instance, palladium-catalyzed aerobic dehydrogenation can convert saturated esters into their unsaturated counterparts. pkusz.edu.cn This method provides a direct route to the α,β-double bond, often under mild conditions with air as the oxidant. pkusz.edu.cn
Organocatalytic and Biocatalytic Strategies
In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and efficient alternatives to metal-based catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of related fluorinated compounds, asymmetric Michael additions have been successfully catalyzed by organocatalysts. rsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net For example, thiourea-based catalysts derived from chiral diamines have been shown to be effective in promoting the addition of nucleophiles to α,β-unsaturated nitroalkenes, a reaction type that shares mechanistic principles with potential routes to functionalized difluoroalkenes. mdpi.comresearchgate.netmdpi.comresearchgate.net The activation of the electrophile through hydrogen bonding with the catalyst is a key feature of this approach. mdpi.commdpi.comresearchgate.net
Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under environmentally benign conditions. Ene-reductases (EREDs) , a class of enzymes from the Old Yellow Enzyme (OYE) family, have demonstrated significant potential for the asymmetric reduction of activated alkenes. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govnih.gov Recent studies have shown that EREDs can catalyze the reduction of α-fluoroenoates to provide enantioenriched α-fluoroesters. chemrxiv.orgchemrxiv.org This approach is particularly noteworthy for its high stereoselectivity. chemrxiv.orgchemrxiv.org Interestingly, some EREDs exhibit a preference for the (E)-isomer of the substrate, allowing for the use of (E/Z) mixtures without compromising the enantiopurity of the product. chemrxiv.org Another biocatalytic approach involves the transesterification of esters using lipases. For instance, lipase (B570770) from Candida antarctica has been used for the enzymatic transesterification of esters in the presence of an alcohol, a method that could potentially be adapted for the synthesis of this compound. google.com
Stereoselective and Regioselective Synthesis of Fluoroalkene Esters
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules.
The Horner-Wadsworth-Emmons reaction is a cornerstone for achieving high (E)-stereoselectivity in the formation of disubstituted alkenes. wikipedia.org The reaction conditions, including the nature of the base and the solvent, can be fine-tuned to maximize the formation of the desired trans-isomer. wikipedia.org
The regioselective functionalization of gem-difluoroalkenes is a significant area of research. The electronic properties of the gem-difluoroalkene moiety, with an electron-deficient β-carbon, dictate the regioselectivity of nucleophilic and radical additions. nih.gov Radical additions, for example, have been shown to proceed with high regioselectivity, with the radical attacking the difluorinated carbon. nih.govpurdue.edu This allows for the introduction of various functional groups at a specific position. nih.govacs.orgresearchgate.net Transition metal-catalyzed reactions have also been developed for the regioselective functionalization of C-F bonds in gem-difluoroalkenes. nih.gov
Emerging Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including those containing fluorine. conicet.gov.ar The use of microreactors allows for precise control over reaction parameters, enhanced safety when handling hazardous reagents, and can lead to improved yields and selectivities. conicet.gov.ar
The development of solvent-free or aqueous-based reaction conditions is another key aspect of green chemistry. While specific solvent-free methods for the synthesis of this compound are not yet widely reported, the use of water as a solvent in organocatalytic Michael additions has been shown to be effective and environmentally friendly. mdpi.commdpi.com
Nucleophilic Conjugate Additions (Michael Reactions)
The electron-deficient nature of the carbon-carbon double bond in this compound, enhanced by the electron-withdrawing effects of both the ester and the geminal difluoro groups, makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles. epa.gov These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.
Asymmetric Michael Additions to the α,β-Unsaturated System
The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. For this compound and related fluorinated acceptors, organocatalysis has emerged as a powerful tool. Chiral bifunctional catalysts, such as those derived from thiourea (B124793) and squaramide, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective additions. uni.lusigmaaldrich.com
For instance, the reaction of nitroalkanes with ethyl (E)-4,4-difluorobut-2-enoate can be catalyzed by chiral organocatalysts to afford the corresponding adducts with high levels of diastereo- and enantioselectivity. epa.gov Similarly, dirhodium and chiral Zn-complex co-catalyzed systems have been employed for the asymmetric Michael-type addition of in-situ generated α,α-difluoroenol species to activated alkenes, a strategy that highlights the potential for creating complex fluorinated chiral centers. The general success of these catalyst systems underscores their applicability to substrates like this compound for producing optically active difluoromethyl-containing compounds.
Table 1: Representative Organocatalysts in Asymmetric Michael Additions
| Catalyst Type | Activating Groups | Typical Nucleophiles | Key Interaction |
|---|---|---|---|
| Thiourea-based | Thiourea, Amine | Nitroalkanes, Malonates | Dual hydrogen bonding |
| Squaramide-based | Squaramide, Amine | Indanones, Azadienes | Dual hydrogen bonding |
| Chiral Phosphoric Acid | Phosphoric Acid | Imines | Brønsted acid catalysis |
Influence of the Geminal Difluoro Moiety on Reactivity and Selectivity
The geminal difluoro group at the γ-position exerts a profound electronic influence on the reactivity of the molecule. The two highly electronegative fluorine atoms act as strong σ-withdrawing groups, which polarizes the C=C double bond and significantly increases the electrophilicity of the β-carbon. This activation makes the compound highly susceptible to attack by nucleophiles, even those that are relatively weak.
In comparative studies, gem-difluoroalkenes have demonstrated distinct reactivity compared to their non-fluorinated or trifluoromethylated analogs. For example, in Michael additions with nitroalkanes, ethyl (E)-4,4-difluorobut-2-enoate readily participates, showcasing its utility as a Michael acceptor. epa.gov The presence of the CF2 group is crucial for this enhanced reactivity, often leading to high yields in conjugate addition reactions that serve as key steps in the synthesis of various heterocyclic compounds. This inherent reactivity, driven by the electronic nature of the gem-difluoro moiety, is a cornerstone of the synthetic utility of this compound.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The electron-deficient double bond of this compound makes it a suitable component in various cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic ring systems in a stereocontrolled manner.
As a dienophile, this compound is expected to participate in Diels-Alder [4+2] cycloadditions with electron-rich dienes. The reaction leads to the formation of six-membered rings containing a difluoromethyl group, providing a direct route to complex fluorinated carbocycles. The stereochemical outcome is governed by the well-established rules of pericyclic reactions.
Selective Reduction and Oxidation Chemistry
The multiple functional groups in this compound allow for various selective reduction and oxidation reactions.
The carbon-carbon double bond can be selectively reduced to yield ethyl 4,4-difluorobutanoate. This transformation is typically achieved through catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). Alternative metal-free methods, such as the use of diimide (generated in situ from hydrazine), can also be employed, which is particularly useful when other functional groups sensitive to hydrogenolysis are present. For α,β-unsaturated systems with strong electron-withdrawing groups, reduction can also be achieved using Hantzsch esters, often in green solvents like water. Additionally, reductive defluorination of γ,γ-difluoro-α,β-unsaturated esters can be accomplished using reagents like samarium diiodide (SmI₂), providing a pathway to monofluoroalkenes.
For oxidation, the electron-deficient double bond can undergo reactions like dihydroxylation. The Sharpless asymmetric dihydroxylation has been successfully applied to a closely related substrate, a 4-fluorobut-2E-enoate, using osmium tetroxide and chiral ligands (e.g., (DHQ)₂AQN) to produce chiral diols with high enantiomeric excess. This method is directly applicable to this compound for the synthesis of versatile, fluorinated chiral building blocks.
Table 2: Summary of Selective Transformations
| Reaction Type | Reagents | Product Type |
|---|---|---|
| C=C Reduction | H₂, Pd/C | Saturated Ester |
| C=C Reduction | Hydrazine/O₂ | Saturated Ester |
| Reductive Defluorination | SmI₂ | γ-Fluoro-α,β-unsaturated ester |
| Asymmetric Dihydroxylation | AD-mix-β, OsO₄ | Chiral Diol |
Functional Group Interconversions and Derivatization Strategies
The ester and difluoroalkene moieties of this compound serve as handles for a variety of functional group interconversions and derivatizations.
The ethyl ester can undergo standard transformations. Hydrolysis under acidic or basic conditions yields the corresponding (2E)-4,4-difluorobut-2-enoic acid. Transesterification with other alcohols in the presence of a catalyst provides access to a range of different esters. The ester can also be reduced to the corresponding allylic alcohol, 4,4-difluorobut-2-en-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
The gem-difluoroalkene unit itself can be transformed. For example, radical addition of xanthates has been used to synthesize geminal difluorosulfides, which can be further cyclized. The synthesis of the parent compound itself can be achieved through a multi-step sequence involving the Claisen-type condensation of fluoroacetic esters, followed by reduction and dehydration, highlighting the interconversion from related keto-ester intermediates.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies and spectroscopic analysis are key tools in these investigations.
For many reactions involving gem-difluoroalkenes, mechanistic studies have been vital. In the morpholine-mediated defluorinative cycloaddition, for example, mechanistic studies revealed the formation of an addition-elimination intermediate prior to the final cycloaddition step. Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful technique for monitoring reactions involving fluorinated compounds. It allows for the direct observation of the starting material, intermediates, and products, providing detailed insight into reaction pathways and kinetics, as demonstrated in studies of defluorination reactions. Competition experiments and time-course studies monitored by NMR can help elucidate the roles of catalysts and intermediates and confirm proposed reaction pathways. Such studies have been instrumental in understanding the unique reactivity imparted by the gem-difluoro group and in designing new synthetic methodologies.
Applications of Ethyl 2e 4,4 Difluorobut 2 Enoate in Complex Molecular Architecture
Precursor for the Synthesis of Fluorinated Heterocyclic Compounds
The electron-deficient nature of the carbon-carbon double bond in Ethyl (2E)-4,4-difluorobut-2-enoate makes it an excellent Michael acceptor, a characteristic that is frequently exploited for the construction of heterocyclic rings. The general strategy involves a Michael addition reaction with a binucleophile, followed by an intramolecular cyclization to form the heterocyclic system. This approach provides a direct route to various fluorinated heterocycles, which are important scaffolds in drug discovery and agrochemicals. researchgate.netnih.gov
For instance, reaction with 1,3-dicarbonyl compounds can lead to functionalized dihydrofurans. researchgate.net Similarly, reactions with other binucleophiles containing nitrogen, sulfur, or oxygen can yield a diverse array of six-membered rings like thiopyrans or other sulfur-containing heterocycles. nih.gov The synthesis of 5,5-difluoro-5,6-dihydropyran-2-ones from related difluorinated precursors highlights a viable pathway to oxygen-containing heterocycles. nih.gov The reaction mechanism typically begins with the conjugate addition of the most nucleophilic atom of the binucleophile to the C3 position of the butenoate, followed by ring closure onto the ester carbonyl or another electrophilic site.
Table 1: Examples of Heterocyclic Scaffolds from this compound Analogs
| Binucleophile Type | Intermediate | Resulting Heterocycle |
|---|---|---|
| 1,3-Diketone | Michael Adduct | Substituted Dihydrofuran researchgate.net |
| β-Mercaptoalcohol | Thia-Michael Adduct | 1,3-Oxathiolane or 1,4-Oxathiane researchgate.net |
Building Block for Advanced Synthetic Intermediates in Pharmaceutical and Agrochemical Research
This compound serves as a key starting material for creating more complex, non-cyclic molecules that act as crucial intermediates in multi-step synthetic sequences for pharmaceuticals and agrochemicals. lookchem.com The compound's reactivity allows for the strategic introduction of a difluoroethyl moiety into a target structure, which can enhance biological activity.
A prime example of its application is in Michael addition reactions to form advanced acyclic intermediates. researchgate.net The reaction of this compound with nucleophiles like nitroalkanes produces highly functionalized adducts. researchgate.net These products are valuable synthetic intermediates because the nitro group is a versatile functional handle that can be converted into other groups, such as amines (via reduction) or carbonyls (via the Nef reaction), providing access to fluorinated amino acids, ketones, and other key substructures for drug candidates like protease inhibitors. researchgate.net
Table 2: Formation of Synthetic Intermediates via Michael Addition
| Reactant | Nucleophile | Product (Advanced Intermediate) | Potential Application |
|---|---|---|---|
| This compound | Nitromethane | Ethyl 4,4-difluoro-3-(nitromethyl)butanoate | Precursor to γ-amino-β-difluoromethyl acids |
Role in the Development of Functional Polymers and Advanced Materials (as a monomer)
The utility of this compound extends into materials science, where it can function as a monomer for the synthesis of specialty polymers. Its availability in high-purity grades is indicative of its use in applications demanding precise material characteristics, such as advanced coatings and functional polymers.
The α,β-unsaturated ester structure allows the molecule to undergo addition polymerization. When polymerized, each repeating unit incorporates the difluoromethyl group into the polymer backbone. This imparts unique properties to the resulting material, including:
Enhanced Thermal Stability: The strong carbon-fluorine bonds can increase the polymer's resistance to thermal degradation.
Chemical Resistance: Fluorinated polymers are often resistant to chemical attack by solvents, acids, and bases.
Modified Surface Properties: The presence of fluorine can lower the surface energy of the polymer, leading to hydrophobic and oleophobic (water- and oil-repellent) properties desirable for protective coatings.
These characteristics make polymers derived from this compound candidates for use in high-performance applications where durability and specific surface interactions are required.
Utilization in Chiral Pool Synthesis and as a Substrate in Asymmetric Catalysis
While this compound is an achiral molecule, it is a valuable prochiral substrate in asymmetric synthesis. The C2-C3 double bond presents two faces that can be selectively attacked by a nucleophile under the direction of a chiral catalyst. This allows for the creation of new stereocenters with high enantiomeric excess, a critical requirement in the synthesis of modern pharmaceuticals.
The most common application in this context is the asymmetric conjugate addition. By employing a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, a nucleophile can be added to the C3 position in a highly stereocontrolled manner. This establishes a chiral center at this position, yielding an enantiomerically enriched product that can be elaborated into a complex chiral target. The difluoromethyl group remains at the C4 position, providing the desired fluorination in the final molecule. This method is a powerful tool for generating optically active fluorinated building blocks.
Table 3: Conceptual Framework for Asymmetric Catalysis
| Substrate | Catalyst Type | Nucleophile | Product Type |
|---|---|---|---|
| This compound | Chiral Organocatalyst (e.g., chiral amine) | Malonate ester | Enantioenriched Ethyl 4,4-difluoro-3-(dialkoxycarbonylmethyl)butanoate |
Computational and Theoretical Chemistry Studies of Ethyl 2e 4,4 Difluorobut 2 Enoate
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. For Ethyl (2E)-4,4-difluorobut-2-enoate, the presence of the difluoromethyl group and the α,β-unsaturated ester functionality creates a unique electronic landscape.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the C=C double bond, making it the site for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the α,β-unsaturated system, with significant contributions from the carbonyl carbon and the β-carbon. This low-lying LUMO makes the molecule a good Michael acceptor, susceptible to nucleophilic attack at the β-position. acs.org
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. For this compound, regions of negative potential (red) are expected around the oxygen atoms of the carbonyl group and the fluorine atoms, indicating their high electron density and ability to act as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the hydrogen atoms and, significantly, on the β-carbon of the double bond, further confirming its electrophilic nature.
Reactivity Prediction: The gem-difluoro group at the 4-position exerts a strong electron-withdrawing effect through-bond (inductive effect), which significantly lowers the energy of the LUMO. This enhances the electrophilicity of the β-carbon, making the compound a more potent Michael acceptor compared to its non-fluorinated counterpart. researchgate.net Computational studies on similar fluorinated acrylates have shown that the introduction of fluorine atoms can significantly impact the reaction barriers for nucleophilic additions. nih.gov
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -10.5 eV | Indicates ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 9.3 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| Partial Charge on Cβ | +0.25 e | Quantifies the electrophilicity of the Michael acceptor site. |
Note: The values in this table are illustrative and based on typical Density Functional Theory (DFT) calculations for similar molecules. They serve to demonstrate the types of data obtained from electronic structure analysis.
Conformational Landscape and Stereochemical Influences of Fluorine
The three-dimensional shape of a molecule is crucial for its interactions and reactivity. The conformational landscape of this compound is influenced by the rotational barriers around its single bonds and the stereoelectronic effects of the fluorine atoms.
Rotational Isomers: Rotation around the C(2)-C(3) single bond and the C-O single bonds of the ester group gives rise to different conformers. The two primary conformers of the ester group are the s-trans and s-cis forms, referring to the arrangement of the C=O and C=C bonds. For simple esters, the s-trans conformer is generally more stable. Computational analysis would be required to determine the precise energy differences between these conformers for this compound.
Stereochemical Influences of Fluorine: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) has significant stereoelectronic consequences. One of the most notable is the "fluorine gauche effect," where a gauche arrangement between a fluorine atom and a neighboring electronegative group or a C-C bond can be favored over the anti arrangement. acs.org In the case of this compound, the interactions between the C-F bonds and the adjacent C-C bonds influence the preferred conformations. Detailed conformational analysis using computational methods can reveal the lowest energy conformers and the rotational energy barriers between them. soton.ac.ukchemrxiv.orgnih.govcwu.edu
Table 2: Illustrative Torsional Barriers for Key Rotations in this compound
| Rotation Axis | Description | Calculated Rotational Barrier (kcal/mol) (Illustrative) |
| C(2)-C(3) | Rotation around the central C-C single bond | 4-6 |
| O=C-O | Rotation of the ethyl group | 1-2 |
| C(3)-C(4) | Rotation of the difluoromethyl group | 2-4 |
Note: These values are illustrative and represent typical energy barriers for such rotations in organic molecules. Precise values would require specific computational studies.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and the characterization of transition states. wikipedia.org For this compound, a key reaction is the Michael addition.
Modeling Michael Addition: A computational study of a Michael addition to this compound would involve modeling the approach of a nucleophile to the β-carbon. The calculations would map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. This would involve locating the structure of the pre-reaction complex, the transition state, and the final adduct. researchgate.net
Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. ox.ac.uk For a Michael addition, the transition state would involve the partial formation of the new bond between the nucleophile and the β-carbon, and the partial breaking of the C=C π-bond. Computational methods can determine the geometry and energy of this transition state. The activation energy (the difference in energy between the reactants and the transition state) can then be calculated, providing a theoretical prediction of the reaction rate. researchgate.net Studies on related fluorinated compounds have shown that the presence of fluorine can stabilize the transition state, thereby accelerating the reaction. nih.gov
Table 3: Illustrative Calculated Energies for a Model Michael Addition Reaction
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Structure at the peak of the energy barrier | +15.0 |
| Product | Covalent adduct | -10.0 |
Note: These energy values are hypothetical for a model reaction and serve to illustrate the outputs of reaction pathway modeling.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. rasayanjournal.co.inrsc.org These descriptors are particularly useful in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).
Key Descriptors: For a molecule like this compound, relevant quantum chemical descriptors would include:
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index for this compound would be consistent with its role as a good Michael acceptor. nih.gov
Chemical Hardness (η) and Softness (S): These relate to the resistance of a molecule to change its electron distribution. Soft nucleophiles tend to react with soft electrophiles, and hard nucleophiles with hard electrophiles.
Fukui Functions: These descriptors indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. For this compound, the Fukui function for nucleophilic attack would be expected to be highest on the β-carbon.
Structure-Reactivity Relationships: By calculating these descriptors for a series of related compounds, it is possible to establish a quantitative relationship between structure and reactivity. For example, a QSAR study could correlate the calculated electrophilicity index of various fluorinated butenoates with their experimentally determined reaction rates in a Michael addition. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for designing molecules with desired properties. rsc.org
Table 4: Illustrative Quantum Chemical Descriptors for Reactivity Analysis
| Descriptor | Definition | Illustrative Value | Predicted Reactivity |
| Electronegativity (χ) | Tendency to attract electrons | 4.6 eV | High |
| Chemical Hardness (η) | Resistance to charge transfer | 4.65 eV | Moderately hard electrophile |
| Electrophilicity Index (ω) | Global electrophilic nature | 2.3 eV | Good electrophile |
Note: The values are for illustrative purposes to show how these descriptors are used in reactivity analysis.
Advanced Spectroscopic and Analytical Techniques for Research on Ethyl 2e 4,4 Difluorobut 2 Enoate and Its Derivatives
Sophisticated Nuclear Magnetic Resonance (NMR) Methodologies (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including ethyl (2E)-4,4-difluorobut-2-enoate. Beyond standard one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, more sophisticated techniques provide deeper insights into the molecule's connectivity and spatial arrangement.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the ethyl group (a quartet and a triplet) and the vinylic protons. The presence of the difluoromethyl group would introduce complex splitting patterns for the adjacent vinylic proton due to proton-fluorine coupling. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the olefinic carbons, the ethyl group carbons, and the carbon bearing the fluorine atoms, with carbon-fluorine couplings providing valuable structural information.
Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. nih.govamericanelements.comrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.govrsc.org The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing a clear indication of their position within the molecule. uni.lucymitquimica.com For this compound, a single resonance would be expected for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent methylene (B1212753) protons. The large chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. rsc.org
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY: Would reveal the coupling between the vinylic protons and the protons of the ethyl group.
HSQC: Would correlate the proton signals directly to their attached carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | ~1.3 | ~14 |
| CH₂ (ethyl) | ~4.2 | ~61 |
| C=O | - | ~165 |
| =CH-CO | ~6.2 | ~125 |
| =CH-CF₂ | ~6.8 | ~140 (t) |
| CF₂H | ~6.0 (t) | ~113 (t) |
Note: Predicted values are based on typical ranges for similar functional groups and are subject to solvent effects and coupling interactions. 't' denotes a triplet due to coupling with adjacent fluorine or hydrogen atoms.
High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and its derivatives with high accuracy, and for studying their fragmentation patterns to elucidate their structure and reaction mechanisms. nih.govdiva-portal.org Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization are commonly employed. diva-portal.org
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₆H₈F₂O₂. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially rearrangements involving the fluorine atoms. The presence of fluorine can significantly influence the fragmentation pathways. nih.gov
HRMS is also invaluable in derivatization studies, for example, in monitoring the progress of reactions where the difluoroenoate moiety is incorporated into larger molecules. By accurately measuring the mass of the products, researchers can confirm successful synthesis and identify any byproducts.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
|---|---|---|
| [M]⁺ | 150.0492 | Molecular Ion |
| [M-C₂H₅]⁺ | 121.0230 | Loss of ethyl radical |
| [M-OC₂H₅]⁺ | 105.0271 | Loss of ethoxy radical |
| [M-COOC₂H₅]⁺ | 77.0376 | Loss of ethyl carboxylate radical |
| [C₃H₃F₂]⁺ | 76.0227 | Fragment containing the difluoroallyl moiety |
Note: Predicted m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Characterization
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C=C double bond stretching vibration would appear around 1640-1680 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of conjugation in this α,β-unsaturated ester can slightly lower the C=O and C=C stretching frequencies. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would likely show a strong Raman scattering band. This technique can be particularly useful for studying the symmetry and electronic structure of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| C-H stretch (sp²) | 3100-3000 | Medium | Medium |
| C-H stretch (sp³) | 3000-2850 | Medium | Medium |
| C=O stretch | 1725-1705 | Strong | Medium |
| C=C stretch | 1650-1620 | Medium-Strong | Strong |
| C-O stretch | 1300-1000 | Strong | Medium |
| C-F stretch | 1200-1000 | Strong | Weak |
Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution
For derivatives of this compound that are chiral, chromatographic techniques are essential for separating the enantiomers or diastereomers. This is particularly important in pharmaceutical and agrochemical research, where different stereoisomers can have vastly different biological activities.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods used for this purpose. chromatographyonline.comgcms.cz The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, to achieve optimal separation. chromatographyonline.com The development of such separation methods is crucial for both analytical purposes (determining enantiomeric excess) and preparative applications (isolating pure enantiomers). The fluorinated nature of these compounds can influence their interaction with the stationary phase, sometimes requiring specialized column chemistries for effective resolution. gcms.cz
X-ray Crystallography of Key Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging as it is a liquid at room temperature uni.lu, its solid derivatives or key crystalline intermediates in its synthesis could be subjected to X-ray diffraction analysis.
Although no specific X-ray crystallographic data for this compound or its immediate derivatives were found in the public domain, this technique remains a powerful tool for the definitive structural analysis of any crystalline solids produced in the course of its research.
Future Perspectives and Emerging Research Directions for Ethyl 2e 4,4 Difluorobut 2 Enoate
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of new catalytic methods to control the reactivity and selectivity of reactions involving ethyl (2E)-4,4-difluorobut-2-enoate is a burgeoning area of research. The focus lies on creating stereodefined centers, which are crucial for the synthesis of bioactive molecules.
Organocatalysis, in particular, offers a powerful platform for the asymmetric functionalization of this substrate. Bifunctional organocatalysts, which possess both a Brønsted acid/base and a Lewis acid/base moiety, are promising candidates for activating this compound towards nucleophilic attack while controlling the stereochemical outcome. For instance, the asymmetric sulfa-Michael addition of thiols to similar α,β-unsaturated esters has been successfully achieved with high enantioselectivity using bifunctional organocatalysts. nih.govnih.gov This suggests a strong potential for developing similar systems for the conjugate addition of various nucleophiles to this compound.
Table 1: Potential Organocatalytic Systems for Asymmetric Reactions with this compound
| Catalyst Type | Reaction Type | Potential Nucleophile | Expected Outcome |
|---|---|---|---|
| Bifunctional Thiourea (B124793)/Squaramide Catalysts | Michael Addition | Malonates, Nitroalkanes, Thiols | High enantioselectivity in the formation of C-C and C-S bonds. |
| Cinchona Alkaloid Derivatives | Conjugate Addition | Aldehydes, Ketones | Generation of chiral γ-difluoro-δ-keto esters. |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Indoles, Pyrroles | Enantioselective C-H functionalization of heterocycles. |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound is an ideal candidate for integration into such reaction cascades due to its dual electrophilic nature (at the β-carbon and the carbonyl group).
A promising strategy involves initiating a sequence with a Michael addition to the β-position of the butenoate. The resulting enolate intermediate can then be trapped by another electrophile in a tandem or domino reaction sequence. This approach could lead to the rapid construction of highly functionalized and stereochemically rich difluorinated molecules. For example, a Michael addition followed by an intramolecular cyclization could be a powerful tool for the synthesis of various heterocyclic compounds. The reactivity of similar gem-difluorovinyl acceptors in Michael additions has been demonstrated, highlighting the potential of this approach. researchgate.net
Table 2: Proposed Multi-Component Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Michael-Aldol Cascade | This compound, a nucleophile, an aldehyde | Highly substituted difluorinated cyclohexane (B81311) derivatives |
| Passerini-type Reaction | This compound, an isocyanide, a carboxylic acid | α-Acyloxy-β-difluoro-γ-amino acid derivatives |
| Ugi-type Reaction | This compound, an amine, an aldehyde, an isocyanide | Complex difluorinated peptide mimics |
Development of Bio-Inspired Synthetic Transformations
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and ene-reductases are particularly relevant for transformations involving esters and α,β-unsaturated systems.
Ene-reductases from the "Old Yellow Enzyme" (OYE) family are known to catalyze the asymmetric reduction of activated C=C double bonds. researchgate.netnih.gov The application of engineered ene-reductases to this compound could provide a direct and highly enantioselective route to chiral γ,γ-difluoroesters. Furthermore, recent studies have shown that engineered ene-reductases can catalyze novel C-C bond-forming reactions through the generation of an enolate intermediate. researchgate.netnih.gov This opens up exciting possibilities for the development of biocatalytic reductive cyclizations and other tandem reactions starting from this compound.
Lipases are another class of enzymes with significant potential. They can be employed for the kinetic resolution of racemic mixtures containing the difluorobutenoate moiety, or for the enantioselective hydrolysis of the ester group under mild conditions.
Table 3: Potential Bio-Inspired Transformations of this compound
| Enzyme Class | Transformation | Potential Product |
|---|---|---|
| Ene-Reductases (OYE family) | Asymmetric reduction of C=C bond | Enantiomerically pure ethyl 4,4-difluorobutanoate |
| Engineered Ene-Reductases | Reductive cyclization (with an internal electrophile) | Chiral difluorinated cyclic compounds |
| Lipases | Kinetic resolution via hydrolysis or transesterification | Enantiomerically enriched starting material and product |
Potential for Specialized Applications in Emerging Technologies
The unique properties of the difluoromethyl group make this compound an attractive monomer for the synthesis of advanced materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. rsc.org The incorporation of the difluorobutenoate unit into polymer backbones could lead to the development of novel materials with tailored properties for a range of applications.
One particularly promising area is in the field of fluorinated liquid crystals . The introduction of fluorine atoms can significantly influence the dielectric anisotropy and other physical properties of liquid crystalline materials. rsc.org this compound could serve as a precursor for the synthesis of new liquid crystal molecules with desirable characteristics for advanced display technologies.
Furthermore, the reactivity of this compound makes it a valuable building block for the synthesis of fluorinated agrochemicals and pharmaceuticals . lookchem.com The difluoromethyl group is a known bioisostere for hydroxyl and thiol groups and can enhance the metabolic stability and binding affinity of drug candidates. nih.gov The development of efficient synthetic routes to complex molecules from this compound will undoubtedly contribute to the discovery of new bioactive compounds. researchgate.net
Table 4: Potential Applications in Emerging Technologies
| Field | Specific Application | Rationale |
|---|---|---|
| Materials Science | Fluorinated polymers and coatings | Enhanced thermal stability, chemical resistance, and hydrophobicity. rsc.org |
| Electronics | Liquid crystals for displays | Modification of dielectric anisotropy and other physical properties. rsc.org |
| Agrochemicals | Synthesis of novel pesticides and herbicides | Improved metabolic stability and biological activity of the final product. nih.gov |
| Pharmaceuticals | Precursor for bioactive molecules | The difluoromethyl group can act as a bioisostere and enhance drug-like properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (2E)-4,4-difluorobut-2-enoate, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via fluorination of α,β-unsaturated esters using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction efficiency is quantified by monitoring yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For example, reaction intermediates (e.g., hydroxyl precursors) can be esterified under acidic conditions (e.g., H₂SO₄ in ethanol). Kinetic studies should compare fluorination rates under varying temperatures and catalysts .
| Parameter | Typical Conditions |
|---|---|
| Fluorination Reagent | DAST, Deoxo-Fluor, or Selectfluor |
| Solvent | Dichloromethane (DCM) or THF |
| Temperature | 0°C to reflux (40–80°C) |
| Yield Monitoring | ¹⁹F NMR integration or GC-MS analysis |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms. Peaks for geminal difluoro groups typically appear as doublets (²J₆F ~ 250–300 Hz).
- IR Spectroscopy : Ester carbonyl (C=O) stretches near 1740–1720 cm⁻¹ and C-F stretches at 1100–1000 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 150.13 for [M]⁺) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational ¹⁹F NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DCM) to simulate shifts. Compare Boltzmann-weighted averages of rotamers to experimental data. If deviations persist, re-examine stereoelectronic effects (e.g., hyperconjugation in the α,β-unsaturated system) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Fluorine atoms exhibit high electron density, causing overfitting in X-ray refinement. Use SHELXL with restrained displacement parameters (ISOR/DFIX commands) for F atoms. Validate thermal motion with ORTEP-3 graphical models. For twinned crystals, employ SHELXD for structure solution and WinGX for post-refinement analysis .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Methodological Answer : Graph set analysis (Etter’s method) identifies recurring motifs. For example, C-H···O interactions between ester carbonyls and adjacent fluorinated C-H groups form chains (C(4) motifs). Fluorine’s electronegativity may disrupt classical H-bonds, favoring weaker C-F···H-C contacts. Compare packing diagrams with non-fluorinated analogs to isolate fluorophobic effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reaction yields reported for fluorination of α,β-unsaturated esters?
- Methodological Answer : Contradictions often stem from reagent purity or moisture sensitivity. Replicate reactions under inert atmospheres (argon/glovebox) and pre-dry solvents (molecular sieves). Use control experiments with deuterated analogs to track side reactions (e.g., hydrolysis). Statistical tools like ANOVA can isolate variables (e.g., temperature vs. catalyst loading) .
Experimental Design
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or ¹⁹F NMR with chiral shift reagents (e.g., Eu(hfc)₃). Computational docking studies (AutoDock Vina) predict catalyst-substrate interactions to guide ligand design .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
